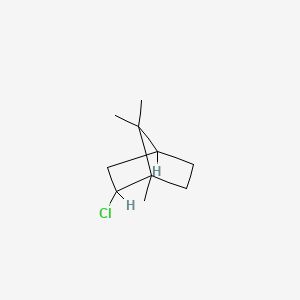

endo-2-Chlorobornane

Vue d'ensemble

Description

C'est un dérivé du bornéol et est communément appelé « camphre artificiel » en raison de ses propriétés similaires au camphre . Le chlorure de bornyle est un solide cristallin utilisé dans diverses applications industrielles et scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le chlorure de bornyle est généralement synthétisé à partir de l'α-pinène, un composant majeur de la térébenthine. La synthèse implique l'addition électrophile du chlorure d'hydrogène à l'α-pinène, suivie d'un réarrangement de Wagner-Meerwein . Les conditions réactionnelles nécessitent généralement du gaz chlorure d'hydrogène sec et un solvant approprié pour faciliter le réarrangement.

Méthodes de production industrielle

Dans les milieux industriels, le chlorure de bornyle est produit par la chloration du camphène, un autre dérivé de l'α-pinène. Le procédé implique l'utilisation de gaz chlore dans des conditions contrôlées pour assurer la formation sélective du chlorure de bornyle .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorure de bornyle subit diverses réactions chimiques, notamment :

Réactions de substitution : Il peut réagir avec des nucléophiles pour former différents produits substitués.

Réactions d'élimination : Dans des conditions basiques, le chlorure de bornyle peut subir une élimination pour former du camphène.

Réactifs et conditions communs

Acides de Lewis : Des catalyseurs comme FeCl3 sont souvent utilisés pour faciliter les réarrangements et les substitutions.

Bases : Des bases fortes telles que l'hydroxyde de sodium peuvent induire des réactions d'élimination.

Principaux produits

Camphène : Formé par des réactions d'élimination.

Dérivés bornés substitués : Formés par des réactions de substitution nucléophile.

Applications De Recherche Scientifique

Le chlorure de bornyle a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de divers composés organiques.

Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes.

Industrie : Utilisé dans la production de parfums et d'arômes.

Mécanisme d'action

Le mécanisme d'action du chlorure de bornyle implique principalement sa capacité à subir des réarrangements et des substitutions. Le réarrangement de Wagner-Meerwein est une réaction clé, où le composé subit un déplacement 1,2 pour former un intermédiaire carbocation plus stable . Cet intermédiaire peut ensuite réagir avec divers nucléophiles ou subir une élimination pour former différents produits.

Mécanisme D'action

The mechanism of action of bornyl chloride primarily involves its ability to undergo rearrangements and substitutions. The Wagner-Meerwein rearrangement is a key reaction, where the compound undergoes a 1,2-shift to form a more stable carbocation intermediate . This intermediate can then react with various nucleophiles or undergo elimination to form different products.

Comparaison Avec Des Composés Similaires

Le chlorure de bornyle est souvent comparé à d'autres composés similaires tels que :

Chlorure d'isobornyle : Un isomère qui peut être interconverti avec le chlorure de bornyle par des réactions de réarrangement.

Chlorhydrate de camphène : Un autre dérivé de l'α-pinène qui peut s'isomériser en chlorure de bornyle dans certaines conditions.

Unicité

Le chlorure de bornyle est unique en raison de sa stabilité et de la facilité avec laquelle il peut être synthétisé à partir de sources naturelles facilement disponibles comme l'α-pinène. Sa capacité à subir diverses transformations chimiques en fait un composé précieux dans la recherche et les applications industrielles.

Propriétés

IUPAC Name |

2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Cl/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZAOMJCZBZKPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6120-13-4, 464-41-5 | |

| Record name | NSC243650 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Endo-2-chlorobornane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazol-5-amine;trihydrochloride](/img/structure/B8070674.png)

![3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B8070707.png)

![Benzenamine, 5-methyl-4-nitro-2-[2-(trimethylsilyl)ethynyl]-](/img/structure/B8070708.png)

![[(1R,2S)-1-carboxy-1-hydroxypropan-2-yl]azanium;chloride](/img/structure/B8070721.png)

![sodium;2-[hexadecanoyl(methyl)amino]acetate](/img/structure/B8070726.png)

![(2S,4R)-N-[(2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B8070730.png)

![[1,1'-Biphenyl]-4-methanol, 2'-methyl-, 4-acetate](/img/structure/B8070765.png)